(2-(tert-Butyl)thiazol-4-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-tert-butyl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQQIYCCZQFERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Tert Butyl Thiazol 4 Yl Methanamine and Its Analogs
Strategic Assembly of the 2-(tert-Butyl)thiazole Core
The construction of the 2-(tert-butyl)thiazole framework presents a unique synthetic challenge due to the steric bulk of the tert-butyl group at the C-2 position. This section explores both classical and modern approaches to overcome this hurdle and efficiently assemble the desired heterocyclic core.
Refined Hantzsch Thiazole (B1198619) Synthesis Protocols for 2,4-Disubstituted Thiazoles
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, remains a widely utilized and versatile method for the preparation of thiazole derivatives. synarchive.combepls.com The classical approach involves the condensation of an α-haloketone with a thioamide. uchicago.edu For the synthesis of the 2-(tert-butyl)thiazole core, this would involve the reaction of a suitable α-haloketone with pivalothioamide.
Modern refinements to the Hantzsch synthesis have focused on improving reaction conditions, yields, and substrate scope. These include the use of microwave irradiation to accelerate the reaction and often lead to higher yields in shorter reaction times. bepls.com Solvent-free conditions have also been explored as a green chemistry approach, sometimes in combination with microwave heating, to provide efficient and environmentally benign syntheses of 2,4-disubstituted thiazoles. tandfonline.com Furthermore, the use of solid-supported catalysts, such as silica-supported tungstosilicic acid, has been shown to facilitate the one-pot, multi-component synthesis of Hantzsch thiazole derivatives under both conventional heating and ultrasonic irradiation. organic-chemistry.orgnih.gov
The general mechanism of the Hantzsch synthesis proceeds through the initial formation of a thiouronium salt intermediate, followed by cyclization and dehydration to afford the aromatic thiazole ring. The reaction conditions can be tuned to optimize the yield, particularly when dealing with sterically demanding substrates.
| Reactant 1 | Reactant 2 | Key Conditions | Product Type | Ref. |
| α-Haloketone | Thioamide | Ethanolic reflux | 2,4-Disubstituted thiazole | uchicago.edu |
| α-Haloketone | Thiourea (B124793) | Microwave irradiation | 2-Amino-4-substituted thiazole | bepls.com |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Benzaldehyde | Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivative | organic-chemistry.orgnih.gov |
This table presents a selection of refined Hantzsch thiazole synthesis protocols.
Alternative Cycloaddition and Condensation Routes to the Thiazole Ring
Beyond the Hantzsch synthesis, several other methodologies have been developed for the construction of the thiazole ring, offering alternative pathways that may be advantageous depending on the desired substitution pattern and available starting materials.
[3+2] Cycloaddition reactions represent a powerful tool for the formation of five-membered heterocycles. For instance, the reaction of 1,3-dipoles with appropriate dipolarophiles can lead to the thiazole core. While specific examples leading directly to 2-(tert-butyl)thiazole are not extensively documented, the general principle of cycloaddition remains a viable strategy for thiazole synthesis.
Copper-catalyzed condensation reactions have emerged as a modern and efficient method for thiazole synthesis. These reactions often proceed under mild conditions and exhibit good functional group tolerance. For example, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate has been reported for the synthesis of various thiazoles.
The Cook-Heilborn synthesis provides a route to 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide or related reagents. pharmaguideline.com While not directly applicable to the synthesis of the title compound, it highlights the diversity of condensation strategies available for accessing the thiazole nucleus.
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |
| [3+2] Cycloaddition | 1,3-Dipole, Dipolarophile | Thermal or photochemical | 5-membered heterocycle |
| Copper-catalyzed condensation | Oxime, Anhydride, KSCN | Copper catalyst | Substituted thiazole |
| Cook-Heilborn Synthesis | α-Aminonitrile, CS2 | Mild conditions | 5-Aminothiazole |
This table summarizes alternative routes to the thiazole ring.
Approaches for Introducing the Sterically Demanding tert-Butyl Group at C-2
The introduction of the sterically bulky tert-butyl group at the C-2 position of the thiazole ring is a critical step in the synthesis of the target compound. The most direct approach involves utilizing pivalothioamide as the thioamide component in the Hantzsch synthesis. Pivalothioamide can be prepared from pivalonitrile by reaction with hydrogen sulfide or from pivaloyl chloride and a source of ammonia followed by thionation.
The steric hindrance of the tert-butyl group can significantly impact the reaction rate and yield of the Hantzsch condensation. To overcome this, optimization of reaction conditions is crucial. This may involve the use of higher boiling point solvents to increase the reaction temperature, extended reaction times, or the application of microwave irradiation to provide the necessary activation energy.
An alternative strategy involves the construction of the thiazole ring with a precursor group at the C-2 position that can be subsequently converted to a tert-butyl group. However, this approach is generally less efficient than the direct incorporation of the tert-butyl moiety via the appropriately substituted thioamide. The choice of a suitable α-haloketone will determine the substituent at the C-4 position, which will ultimately be functionalized to the methanamine group.
Formation and Derivatization of the 4-Methanamine Moiety
Once the 2-(tert-butyl)thiazole core is established, the next key transformation is the introduction and functionalization of the methanamine group at the C-4 position. This can be achieved through several synthetic strategies.
Aminomethylation Strategies for the Thiazole Ring
Direct aminomethylation of the pre-formed 2-(tert-butyl)thiazole ring offers a convergent approach to the target molecule. The Mannich reaction is a classic example of an aminomethylation reaction, which involves the reaction of an active hydrogen-containing compound with formaldehyde and a primary or secondary amine. wikipedia.org In the context of 2-(tert-butyl)thiazole, the C-4 and C-5 positions are potential sites for electrophilic substitution. The electron-donating nature of the tert-butyl group at C-2 may influence the regioselectivity of this reaction.
Modern aminomethylation procedures may employ pre-formed iminium salts or other electrophilic aminomethylating agents. The reactivity of the thiazole ring towards these electrophiles can be enhanced by the presence of activating groups or by performing the reaction under Lewis acidic conditions. The choice of the amine component in the Mannich reaction or the nature of the aminomethylating agent will determine the final substitution pattern on the nitrogen of the methanamine group.
| Reaction | Reagents | Key Features |
| Mannich Reaction | Formaldehyde, Amine, 2-(tert-Butyl)thiazole | One-pot three-component reaction |
| Electrophilic Aminomethylation | Pre-formed iminium salt, 2-(tert-Butyl)thiazole | Can offer improved control and selectivity |
This table outlines strategies for the aminomethylation of the thiazole ring.
Reductive Amination Protocols for the Introduction of the Methanamine Group
An alternative and highly versatile strategy for the synthesis of (2-(tert-Butyl)thiazol-4-yl)methanamine involves a two-step sequence starting with the formylation of the 2-(tert-butyl)thiazole core, followed by reductive amination.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. Treatment of 2-(tert-butyl)thiazole with a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide such as N,N-dimethylformamide (DMF), is expected to introduce a formyl group at the C-4 or C-5 position. The regioselectivity will be influenced by the electronic and steric properties of the tert-butyl group.
Once the 2-(tert-butyl)thiazole-4-carbaldehyde is obtained, it can be converted to the desired methanamine via reductive amination. frontiersin.orgwikipedia.org This reaction involves the condensation of the aldehyde with an amine source, such as ammonia or a primary amine, to form an imine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3) being among the most common. harvard.edumasterorganicchemistry.com The choice of reducing agent can be critical for achieving high yields and chemoselectivity, especially in the presence of other reducible functional groups. acsgcipr.org
| Step | Reaction | Typical Reagents | Intermediate/Product |
| 1 | Vilsmeier-Haack Formylation | POCl3, DMF | 2-(tert-Butyl)thiazole-4-carbaldehyde |
| 2 | Reductive Amination | NH3, NaBH4 or NaBH3CN or NaBH(OAc)3 | This compound |
This table details the reductive amination approach to the 4-methanamine moiety.
Amide Coupling and Subsequent Reduction Approaches to the Aminomethyl Unit
A robust and frequently employed strategy for introducing the 4-aminomethyl group onto the thiazole ring involves the formation of an amide bond followed by its chemical reduction. This two-step sequence is advantageous due to the high reliability and extensive optimization of amide coupling reactions in organic synthesis. luxembourg-bio.com The general pathway commences with a 2-(tert-butyl)thiazole-4-carboxylic acid precursor. This carboxylic acid is first "activated" to facilitate nucleophilic attack by an amine source. hepatochem.com
The activation of the carboxylic acid is the critical step, and a vast array of coupling reagents has been developed for this purpose. luxembourg-bio.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate such as an active ester, acylurea, or acylphosphonium salt. hepatochem.comiris-biotech.de Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts. hepatochem.compeptide.com
Carbodiimide-based reagents , such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are classic activators. hepatochem.compeptide.com To minimize side reactions and reduce the risk of racemization (if chiral centers are present), these are often used with additives like 1-hydroxybenzotriazole (HOBt). peptide.comnih.gov Water-soluble carbodiimides, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are also widely used, as they simplify the purification process by allowing for the removal of byproducts through aqueous extraction. peptide.comnih.gov
Phosphonium and aminium/uronium salts represent a more modern class of coupling reagents known for their high efficiency, rapid reaction times, and low rates of racemization. hepatochem.compeptide.com Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) fall into the phosphonium category. hepatochem.comijcce.ac.ir Aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, particularly for challenging couplings. luxembourg-bio.compeptide.com
| Reagent Class | Examples | Common Additives | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Cost-effective; byproduct removal can be challenging (DCC) or simple (EDC). hepatochem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | DIEA (base) | High reactivity; effective for sterically hindered substrates. hepatochem.compeptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU® | DIEA (base) | Very efficient with fast reaction times and minimal racemization. hepatochem.comiris-biotech.depeptide.com |
Once the amide (2-(tert-butyl)thiazole-4-carboxamide) is formed, it is reduced to the target primary amine, this compound. This transformation requires potent reducing agents capable of reducing the amide carbonyl group without affecting the thiazole ring. Common reagents for this step include lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes, such as BH₃·THF. The choice of reducing agent depends on the presence of other functional groups within the molecule.
Protecting Group Chemistry in the Synthesis of this compound Precursors
In multi-step syntheses, protecting groups are indispensable tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. neliti.com The synthesis of this compound and its precursors often requires the protection of amine functionalities to ensure chemoselectivity. neliti.com
The primary amine of this compound or its synthetic precursors is nucleophilic and can undergo unwanted side reactions. To prevent this, the amine is often converted into a less reactive derivative, such as a carbamate. neliti.com The two most common amine protecting groups in modern organic synthesis are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. neliti.comnih.gov
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org It is known for its stability under a wide range of nucleophilic and basic conditions. organic-chemistry.org Deprotection, or removal of the Boc group, is efficiently achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) or with hydrogen chloride (HCl) in methanol. wikipedia.org This acid-lability makes the Boc group a cornerstone of many synthetic strategies. neliti.comwikipedia.org
The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu. In contrast to the Boc group, the Fmoc group is stable to acidic conditions but is readily cleaved by bases. neliti.com Deprotection is typically accomplished using a mild base, such as a solution of piperidine in dimethylformamide (DMF). nih.gov The distinct removal conditions for Boc and Fmoc groups are the foundation of orthogonal protection strategies. neliti.com
| Protecting Group | Abbreviation | Typical Reagent for Introduction | Cleavage Conditions | Stability |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) wikipedia.org | Stable to base, nucleophiles, catalytic hydrogenation. organic-chemistry.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) nih.gov | Stable to acid, catalytic hydrogenation. neliti.com |
An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others within the same molecule. neliti.com This level of control is crucial for the synthesis of complex molecules with multiple functional groups. The differential stability of the Boc (acid-labile) and Fmoc (base-labile) groups is a classic example of orthogonality. neliti.comnih.gov
In a hypothetical synthesis of a more complex analog of this compound, a synthetic intermediate might contain two different amine groups. One could be protected as a Boc-carbamate and the other as an Fmoc-carbamate. The Fmoc group could be selectively removed with piperidine to allow for further reaction at that specific amine, leaving the Boc-protected amine untouched. neliti.com Subsequently, the Boc group could be removed with acid to reveal the second amine for another transformation. This strategy enables a chemist to precisely control the sequence of reactions and build molecular complexity in a planned, stepwise manner.
Green Chemistry Principles Applied to the Synthesis of this compound
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing routes.
Key green chemistry principles relevant to this synthesis include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov The classic Hantzsch thiazole synthesis, a common route to the thiazole core, is an example of a condensation reaction that generally has good atom economy. bepls.com
Use of Safer Solvents and Auxiliaries : Many traditional organic reactions use volatile and hazardous solvents. Green approaches favor the use of safer alternatives like water, ethanol, or polyethylene glycol (PEG), or even performing reactions under solvent-free conditions. bepls.commdpi.com For instance, some thiazole syntheses have been successfully carried out in water or with catalysts supported on silica gel to minimize solvent waste. rasayanjournal.co.inbepls.com
Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible. nih.gov The use of microwave irradiation and ultrasonic irradiation are two techniques that can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inmdpi.comnih.gov These methods have been applied to the synthesis of various benzothiazoles and other heterocyclic compounds. mdpi.comnih.gov
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. nih.gov In the amide coupling step, for example, developing catalytic versions that avoid large excesses of coupling agents would be a green improvement. Furthermore, employing reusable heterogeneous catalysts can simplify purification and reduce waste. mdpi.comnih.gov Chitosan, a biocatalyst, has been used in the synthesis of thiazole derivatives, offering an eco-friendly and reusable catalytic option. nih.gov
Chemical Transformations and Advanced Derivatization of 2 Tert Butyl Thiazol 4 Yl Methanamine
Reactivity Profiling of the Thiazole (B1198619) Ring System within (2-(tert-Butyl)thiazol-4-yl)methanamine
The thiazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. However, the position of substitution is directed by the existing substituents on the ring. The tert-butyl group at the C-2 position and the aminomethyl group at the C-4 position play crucial roles in determining the regioselectivity of these reactions.
The electron-donating nature of the tert-butyl group, through an inductive effect, and the aminomethyl group can influence the electron density of the thiazole ring. stackexchange.com In general, electrophilic substitution on the thiazole ring is favored at the C-5 position, which is the most electron-rich position in the 2,4-disubstituted thiazole system. pharmaguideline.com The bulky tert-butyl group can sterically hinder attack at adjacent positions, further enhancing the preference for substitution at C-5. youtube.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. While specific studies on this compound are limited, the general principles of thiazole chemistry suggest that these reactions would proceed with a high degree of regioselectivity for the C-5 position.
The C-5 position of the thiazole ring in this compound is the primary site for the introduction of new functional groups. rsc.org This can be achieved through various methods, including direct C-H activation or by converting the C-5 hydrogen into a more reactive group, such as a halogen or a metal-organic species. These activated intermediates can then undergo cross-coupling reactions to introduce a wide array of substituents, including alkyl, aryl, and acyl groups.
For instance, lithiation at the C-5 position, followed by quenching with an electrophile, is a common strategy for introducing functionality. However, the presence of the acidic proton on the primary amine would necessitate a protection strategy prior to such a reaction.
Chemical Reactions Involving the Primary Aminomethyl Group
The primary aminomethyl group is a versatile functional handle that allows for a plethora of chemical modifications. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of the parent molecule.
The primary amine of this compound readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides, and reaction with isocyanates or carbamoyl (B1232498) chlorides produces ureas. nih.govorganic-chemistry.org These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
| Reagent | Product Type |
| Acyl Chloride/Anhydride | Amide |
| Sulfonyl Chloride | Sulfonamide |
| Isocyanate | Urea (B33335) |
| Carbamoyl Chloride | Urea |
Direct alkylation of the primary amine with alkyl halides can lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is the preferred method. nih.gov This two-step, one-pot reaction involves the initial formation of a Schiff base with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. nih.gov This method provides a high degree of control and is widely applicable for the synthesis of secondary amines. nih.gov
| Reagents | Product |
| Aldehyde/Ketone, Reducing Agent | Secondary Amine |
The primary amine of this compound can condense with aldehydes or ketones to form Schiff bases, also known as imines. niscpr.res.inekb.eg This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. nih.gov
Schiff bases are valuable synthetic intermediates. ekb.eg They can be reduced to secondary amines, as in reductive amination, or they can react with nucleophiles at the imine carbon. Furthermore, the imine nitrogen can act as a ligand for metal complexes. The formation of Schiff bases with various aldehydes and ketones allows for the introduction of diverse structural motifs. researchgate.net
| Reactant | Product |
| Aldehyde | Schiff Base (Aldimine) |
| Ketone | Schiff Base (Ketimine) |
Synthesis of Urea and Thiourea (B124793) Derivatives
The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, including ureas and thioureas. These transformations are typically achieved through the nucleophilic addition of the amine to isocyanates and isothiocyanates, respectively. researchgate.netnih.gov This reaction is a well-established and efficient method for forming the characteristic urea (-NH-C(O)-NH-) or thiourea (-NH-C(S)-NH-) linkage. scispace.comorganic-chemistry.org
The general synthesis involves reacting this compound with a selected organoisocyanate (R-N=C=O) or organoisothiocyanate (R-N=C=S) in an appropriate aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). analis.com.myias.ac.in The reaction typically proceeds smoothly at ambient temperature or with gentle heating, leading to the desired products in high yields. scispace.comgoogle.com The driving force for the reaction is the high electrophilicity of the central carbon atom of the isocyanate or isothiocyanate group, which is readily attacked by the lone pair of electrons on the nitrogen atom of the primary amine. nih.gov
The versatility of this synthetic route allows for the introduction of a diverse range of substituents (R-groups) into the final molecule, depending on the choice of the isocyanate or isothiocyanate starting material. This enables the systematic modification of the physicochemical properties of the resulting urea and thiourea derivatives. For instance, various substituted aryl isocyanates and aryl isothiocyanates can be employed to generate a library of compounds for further study. researchgate.netnih.gov
Table 1: Representative Synthesis of Urea and Thiourea Derivatives
| Starting Amine | Reagent | Product Type | General Structure of Product |
|---|---|---|---|
| This compound | Aryl Isocyanate (Ar-NCO) | Urea | ![]() |
| Aryl Isothiocyanate (Ar-NCS) | Thiourea | ![]() |
Modifications and Substitutions on the tert-Butyl Moiety
Stereochemical and Electronic Effects of the tert-Butyl Group on Adjacent Reactivity
The tert-butyl group, chemically represented as (CH₃)₃C-, is a sterically demanding substituent that exerts significant influence on the structure and reactivity of the molecule it is attached to. researchgate.net Its effects can be categorized into stereochemical and electronic contributions, both of which modulate the chemical behavior of the adjacent thiazole ring and the methanamine side chain.
Stereochemical Effects: The most prominent feature of the tert-butyl group is its large size, which creates considerable steric hindrance. researchgate.net This bulkiness can physically obstruct the approach of reagents to nearby reactive sites, potentially slowing down or even inhibiting certain reactions. researchgate.net In the context of this compound, the tert-butyl group at the C2 position of the thiazole ring can influence reactions involving the ring itself or the C4-methanamine substituent. For example, it can affect the regioselectivity of electrophilic substitution on the thiazole ring by making the sterically encumbered C5 position less accessible. nih.govstackexchange.com The steric congestion also contributes to the molecule's conformational rigidity, limiting the rotational freedom around the bond connecting the tert-butyl group to the thiazole ring. ijisrt.comnih.gov
Electronic Effects: The tert-butyl group is generally considered an electron-donating group through two primary mechanisms:
Inductive Effect (+I): Alkyl groups are more electron-releasing than hydrogen. The tert-butyl group, with its three methyl groups attached to a central carbon, donates electron density through the sigma (σ) bond framework to the sp²-hybridized carbon of the thiazole ring. stackexchange.com This inductive push increases the electron density on the thiazole ring, which can influence its reactivity. rsc.org
Hyperconjugation: This involves the delocalization of electrons from the C-H σ-bonds of the methyl groups into the π-system of the thiazole ring. nih.govstackexchange.com This donation of electron density further enriches the aromatic ring, making it more susceptible to electrophilic attack (though sterics can counteract this effect). pharmaguideline.com The increased electron density can also affect the acidity of protons on the ring and the nucleophilicity of the ring nitrogen and sulfur atoms. nih.govijisrt.com Studies on similar heterocyclic systems have shown that the insertion of tert-butyl groups can raise the energy levels of molecular orbitals, such as the LUMO (Lowest Unoccupied Molecular Orbital), which is a direct consequence of these electron-donating properties. nih.govresearchgate.net
These combined electronic effects render the thiazole ring more electron-rich than an unsubstituted thiazole, which in turn influences the reactivity of the entire molecule, including the basicity of the methanamine nitrogen. wikipedia.org
Table 2: Summary of Stereochemical and Electronic Effects of the tert-Butyl Group
| Effect Type | Specific Effect | Consequence on Reactivity |
|---|---|---|
| Stereochemical | Steric Hindrance | Shields adjacent reactive sites (e.g., C5 of thiazole), potentially directing reactions to less hindered positions and reducing reaction rates. researchgate.netstackexchange.com |
| Conformational Rigidity | Restricts bond rotation, leading to a more defined molecular shape. ijisrt.com | |
| Electronic | Inductive Effect (+I) | Donates electron density through σ-bonds to the thiazole ring. stackexchange.com |
| Hyperconjugation | Donates electron density from C-H σ-bonds to the thiazole π-system, increasing ring electron density. nih.govresearchgate.net |
Exploration of C-H Functionalization on the tert-Butyl Group (if relevant to academic studies of similar bulky groups)
The functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that allows for the direct conversion of these ubiquitous bonds into more complex functional groups, streamlining synthetic routes. nih.gov However, the C-H bonds of a tert-butyl group are notoriously unreactive. researchgate.netnih.gov This inertness stems from a combination of high bond dissociation energy (approximately 100 kcal/mol) and significant steric shielding of the primary C-H bonds by the bulky methyl groups. nih.govchemrxiv.org Consequently, modifying the tert-butyl group on this compound via direct C-H functionalization presents a formidable challenge.
Despite these difficulties, recent advances in catalysis have begun to provide solutions for the activation of sterically congested C-H bonds. nih.govchemrxiv.org While specific studies on this compound may be limited, research on analogous systems with bulky alkyl groups offers relevant insights. Transition metal catalysis, particularly with palladium, rhodium, and manganese, has been a fruitful area of investigation. nih.govrutgers.edunih.gov
Key strategies in academic research for functionalizing such challenging C-H bonds include:
Directed C-H Activation: This approach utilizes a directing group within the molecule to chelate to a metal catalyst and position it in close proximity to a specific C-H bond, facilitating its cleavage. rutgers.eduresearchgate.net For the target molecule, the thiazole nitrogen or the methanamine nitrogen could potentially act as directing groups, although the steric bulk might still pose a significant hurdle.
Non-Directed Catalytic Oxidation: Recent breakthroughs have demonstrated the catalytic hydroxylation of sterically congested primary C-H bonds without the need for a directing group. nih.govchemrxiv.org For example, highly electrophilic manganese catalysts have been shown to activate hydrogen peroxide to generate a potent oxidizing species capable of hydroxylating tert-butyl C-H bonds, yielding primary alcohols. nih.gov Such a transformation would convert one of the methyl groups of the tert-butyl moiety into a hydroxymethyl group (-CH₂OH).
The applicability of these methods would allow for the late-stage derivatization of the tert-butyl group, transforming it from a passive steric element into a functional handle for further chemical modifications. The exploration of such C-H functionalization reactions on complex molecules is an active and highly significant area of chemical research. acs.orgrsc.org
Table 3: Academic Approaches to C-H Functionalization of Bulky Alkyl Groups
| Strategy | Catalyst Type (Example) | Description | Potential Transformation |
|---|---|---|---|
| Directed C-H Activation | Palladium (Pd), Rhodium (Rh) | A functional group on the substrate directs the metal catalyst to a specific C-H bond for activation. rutgers.edunih.gov | Arylation, Alkylation, Amination |
| Non-Directed C-H Hydroxylation | Manganese (Mn) | A highly electrophilic catalyst activates an oxidant (e.g., H₂O₂) to functionalize the most accessible or electronically favored C-H bond. nih.govchemrxiv.org | C-H → C-OH (Hydroxylation) |
Structure Activity Relationship Sar Studies Centered on the 2 Tert Butyl Thiazol 4 Yl Methanamine Scaffold
Elucidating the Contribution of the Thiazole (B1198619) Ring to Biological Activity
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant contributions to the biological activity of a vast array of therapeutic agents. nih.govresearchgate.netsemanticscholar.org As a five-membered aromatic ring containing both a sulfur and a nitrogen atom, it possesses unique electronic properties that enable it to engage in various non-covalent interactions with biological macromolecules. researchgate.netneliti.com The thiazole nucleus is a key component in numerous FDA-approved drugs, underscoring its importance as a pharmacophore. nih.govresearchgate.netglobalresearchonline.net
Understanding the Stereoelectronic Influence of the tert-Butyl Group on Molecular Interactions
The tert-butyl group, positioned at the 2-position of the thiazole ring, exerts a profound influence on the molecule's properties through both steric and electronic effects. ucla.edu Electronically, the tert-butyl group is known to be a weak electron-donating group through an inductive effect (+I effect). doubtnut.com This electron-donating nature arises from the sigma bonds of the sp³ hybridized carbons of the tert-butyl group feeding electron density to the sp² hybridized carbon of the thiazole ring. stackexchange.com This can subtly modulate the electronic character of the thiazole ring, potentially enhancing its interaction with electron-deficient regions of a biological target.
Defining the Role of the 4-Methanamine Side Chain in Ligand-Target Recognition
The 4-methanamine side chain [(CH₂NH₂)] is a critical functional group that significantly influences the compound's interaction with its biological target. The primary amine is typically protonated at physiological pH, acquiring a positive charge. This allows it to form strong ionic interactions, or salt bridges, with negatively charged amino acid residues such as aspartate or glutamate within a receptor's binding site.
Beyond ionic interactions, the amine group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with nearby acceptor atoms (e.g., oxygen or nitrogen) on the protein. The methylene linker provides a degree of conformational flexibility, allowing the amine to orient itself optimally to establish these key interactions. The specific role and importance of this side chain are often investigated by synthesizing analogs where the amine is modified (e.g., methylation to secondary or tertiary amines) or replaced with other functional groups to probe the necessity of its basic and hydrogen-bonding characteristics for biological activity.
Positional and Substituent Effects on Biological Activity Profiles
The biological activity of the (2-(tert-Butyl)thiazol-4-yl)methanamine scaffold can be finely tuned by altering the position of its core moieties and by introducing various substituents. SAR studies have consistently shown that the specific placement of functional groups on the thiazole ring or on appended aromatic rings can dramatically alter potency and selectivity. nih.govnih.gov
For instance, in related thiazole-containing compounds, the introduction of electron-withdrawing groups (e.g., halogens like Cl, Br, F, or nitro groups) on an attached phenyl ring often enhances antimicrobial or anticancer activity. mdpi.com The position of these substituents is also critical; for example, a bromo-substitution at the para-position of a phenyl ring might confer greater activity than a substitution at the meta- or ortho-positions. mdpi.com Conversely, electron-donating groups like methoxy can also lead to potent activity, indicating that the optimal electronic properties are target-dependent. nih.gov
Modifications to the core scaffold itself, such as shifting the methanamine side chain from the 4-position to the 5-position of the thiazole ring, would create a different regioisomer with a distinct spatial arrangement of its key interacting groups, likely leading to a significantly different biological profile. nih.gov
Table 1: Influence of Phenyl Ring Substituents on the Activity of Thiazole Analogs
| General Scaffold | Substituent (R) | Position | Observed Effect on Activity |
|---|---|---|---|
| Phenyl-Thiazole | -Cl, -Br, -F | para | Generally enhances activity mdpi.com |
| Phenyl-Thiazole | -NO₂ | para | Can increase inhibitory action mdpi.com |
| Phenyl-Thiazole | -OCH₃ | para | Potent activity in some cases nih.gov |
| Phenyl-Thiazole | -Br | para > meta > ortho | Positional importance demonstrated mdpi.com |
Computational and In Silico Approaches to SAR Elucidation
Computational chemistry provides powerful tools to understand and predict the SAR of the this compound scaffold, accelerating the drug design process.
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For thiazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their antimicrobial or enzyme inhibitory activities. researchgate.netresearchgate.net These models utilize various molecular descriptors that quantify physicochemical properties such as hydrophobicity (LogP), electronic effects, and steric parameters. imist.ma
For example, a QSAR model might reveal that increased hydrophobicity and the presence of specific electrostatic fields are positively correlated with higher activity. researchgate.net The statistical validity of these models is assessed using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). imist.ma The insights gained from QSAR can guide the synthesis of new analogs by predicting which modifications are most likely to improve biological potency.
Table 2: Common Descriptors Used in QSAR Models for Thiazole Derivatives
| Descriptor Type | Example | Information Encoded |
|---|---|---|
| Electronic | Dipole Moment, Atomic Charges | Distribution of electrons, ability to form electrostatic interactions |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule, potential for steric hindrance |
| Hydrophobic | LogP | Lipophilicity, ability to cross cell membranes and interact with hydrophobic pockets |
| Topological | Connectivity Indices | Atom connectivity and branching |
When the 3D structure of the biological target is unknown, ligand-based design strategies like pharmacophore modeling are invaluable. A pharmacophore model represents the essential 3D arrangement of functional features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that are necessary for a molecule to bind to its target.
For the this compound scaffold, a pharmacophore model would likely include:
A hydrophobic feature representing the tert-butyl group.
An aromatic/heterocyclic feature for the thiazole ring.
A positive ionizable feature and/or hydrogen bond donor for the protonated 4-methanamine group.
This model can then be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. nih.gov This approach allows for the discovery of new chemical scaffolds that retain the key interaction points of the original lead compound.
Mechanistic Studies of Biological Activities Exhibited by 2 Tert Butyl Thiazol 4 Yl Methanamine Derivatives
Antimicrobial Activity: Molecular Targets and Inhibition Mechanisms
Derivatives of (2-(tert-Butyl)thiazol-4-yl)methanamine have demonstrated notable potential in combating microbial infections through various mechanisms of action.
The antibacterial efficacy of thiazole (B1198619) derivatives, including those with a tert-butyl substitution, often stems from their ability to interfere with essential bacterial processes. While research specifically on this compound is limited, studies on related structures provide insights into their probable mechanisms.
One key mechanism of action for antibacterial thiazoles is the inhibition of DNA gyrase and topoisomerase IV. bldpharm.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to cell death. Another significant target is the bacterial cell wall synthesis pathway. researchgate.net Some thiazole derivatives have been found to inhibit enzymes essential for the formation of the protective peptidoglycan layer, rendering the bacteria susceptible to osmotic stress.
Furthermore, certain N-(thiazol-2-yl)benzenesulfonamide derivatives featuring 4-tert-butyl substitutions have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov These compounds, when combined with cell-penetrating peptides, can create pores in the bacterial cell membrane, leading to faster bacterial killing. nih.gov A study on a series of tert-butylphenylthiazole derivatives revealed promising activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. nih.gov Two compounds from this study, particularly those with a 1,2-diaminocyclohexane side chain, exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against the highly infectious MRSA USA300 strain. nih.gov
Table 1: Antibacterial Activity of Selected tert-Butylphenylthiazole Derivatives nih.gov
| Compound | Side Chain | Target Organism | MIC (μg/mL) |
|---|---|---|---|
| Derivative 1 | 1,2-diaminocyclohexane | MRSA USA300 | 4 |
The antifungal properties of thiazole derivatives are often linked to the disruption of the fungal cell membrane's integrity. A primary molecular target is the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.comnih.gov Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function and inhibiting fungal growth. nih.gov
Some thiazole-containing compounds may also interfere with the fungal cell wall structure. googleapis.com The fungal cell wall is a dynamic structure crucial for protecting the cell from environmental stresses. Disruption of its synthesis or integrity can lead to cell lysis and death. Additionally, some novel phenylthiazoles with a tert-butyl moiety have demonstrated antifungal activity against wild fluconazole-resistant Candida albicans strains, with MIC values ranging from 4–16 μg/mL. nih.gov
Thiazole derivatives have emerged as a promising class of antiviral agents, with research indicating their potential against a variety of viruses. jst.go.jpmdpi.com The mechanism of action for many antiviral thiazoles involves the inhibition of key viral enzymes necessary for replication. For instance, some thiazole-based compounds have been investigated as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Inhibition of this protease prevents the processing of viral polyproteins, thereby halting viral replication.
In the context of influenza viruses, certain aminothiazole derivatives have shown significant antiviral activity. While the precise receptor interactions for this compound derivatives are not extensively detailed in the available literature, the general approach for thiazole-based antivirals often involves targeting viral surface glycoproteins or enzymes to block viral entry into host cells or to inhibit viral replication within the cell.
Anticancer Activity: Cellular Pathways and Enzyme Modulation
The anticancer potential of this compound derivatives is being actively explored, with studies pointing towards their ability to modulate key cellular pathways and inhibit enzymes critical for cancer cell proliferation and survival.
Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Thiazole derivatives have been designed as inhibitors of various protein kinases.
Notably, a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their in vitro antitumor activities against A549, HeLa, and MCF-7 cell lines. One compound in this series demonstrated potent inhibitory activity against HeLa cells with an IC50 value of 1.6 ± 0.8 µM.
Furthermore, thiazole derivatives have been investigated as inhibitors of phosphatidylinositol 3-kinases (PI3Ks). The PI3K/Akt signaling pathway is frequently overactive in cancer and plays a crucial role in cell survival and proliferation. Inhibition of PI3K can thus be an effective anticancer strategy. Other thiazole-based compounds have also shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis, and cyclin-dependent kinases (CDKs), which regulate the cell cycle. googleapis.com
Table 2: Kinase Inhibition and Anticancer Activity of Selected Thiazole Derivatives
| Compound Class | Target Kinase/Cell Line | Activity | Reference |
|---|---|---|---|
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | HeLa cells | IC50 = 1.6 ± 0.8 µM | |
| Thiazole derivatives | PI3K | Inhibitory activity | |
| Thiazole derivatives | VEGFR-2 | Inhibitory activity | googleapis.com |
Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance. nih.gov Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several thiazole derivatives have been reported to exert their anticancer effects by inhibiting tubulin polymerization.
These compounds typically bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death). While specific studies on the tubulin polymerization inhibition by this compound derivatives are not prominent, the broader class of 2,4-disubstituted thiazoles has shown significant potential in this area. For example, a series of novel thiazole-based chalcones were identified as tubulin polymerization inhibitors, with one compound demonstrating an IC50 value of 7.78 μM.
Table 3: Tubulin Polymerization Inhibition by Thiazole-Based Compounds
| Compound Class | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Thiazole-based chalcones | Tubulin Polymerization Inhibition | 7.78 |
Modulation of Other Oncogenic Pathways
Thiazole derivatives have been investigated for their ability to modulate various oncogenic signaling pathways beyond single targets, contributing to their anticancer potential.
PI3K/mTOR Pathway: The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Certain thiazole derivatives have been designed as dual inhibitors of PI3K and mTOR. nih.gov These compounds are synthesized to incorporate specific pharmacophoric features that allow them to bind to and inhibit both kinases, representing a promising strategy for cancer therapy. nih.gov
EGFR and HER-2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key protein kinases involved in cell proliferation and are often overexpressed in various cancers. tandfonline.com Pyrazolyl-thiazole derivatives have shown potent dual inhibitory activity against both HER-2 and EGFR. tandfonline.com Docking studies suggest that the nitrogen and sulfur atoms of the thiazole ring can form hydrogen bonds with amino acid residues in the active sites of these protein kinases. tandfonline.com The EGFR–ERK pathway, which is also involved in inflammatory conditions, can be effectively targeted by such thiazole derivatives. tandfonline.com
Fascin Pathway: Fascin is an actin-bundling protein that plays a crucial role in cell migration and invasion, processes that are central to cancer metastasis. acs.org Thiazole derivatives have been identified as potent inhibitors of fascin. By modulating the fascin pathway, these compounds can significantly inhibit the migration and invasion of metastatic cancer cells. The anti-invasive properties of these derivatives are a key aspect of their oncogenic pathway modulation. acs.org
G6PD and Angiogenesis: Glucose-6-phosphate dehydrogenase (G6PD) is a key enzyme in the pentose phosphate pathway, which is upregulated in tumors like glioblastoma, particularly under hypoxic conditions. mdpi.com Thiazole derivatives have been shown to inhibit G6PD, leading to the suppression of SIRT2 and vascular endothelial growth factor (VEGF) expression. mdpi.com By inhibiting G6PD and subsequently the expression of VEGF, these compounds can interfere with angiogenesis, the formation of new blood vessels that tumors need to grow. acs.orgmdpi.com
Anti-inflammatory and Analgesic Mechanisms
The anti-inflammatory properties of thiazole derivatives are well-documented and are primarily attributed to their interaction with key enzymatic pathways and mediators involved in the inflammatory response. researchgate.net
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. researchgate.netnih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. acs.orgnih.gov Many thiazole derivatives have been developed as inhibitors of these enzymes.
Studies have shown that different substitution patterns on the thiazole ring can confer selectivity towards either COX-1 or COX-2. For example, some 4-substituted thiazole analogues of indomethacin are selective inhibitors of COX-2. nih.gov The introduction of a tert-butyl group on certain thiazole carboxamide derivatives may enhance binding affinity to the COX active site through interactions within a hydrophobic channel. acs.org In contrast, other derivatives show potent, specific inhibition of COX-1. nih.gov The ability to selectively target COX-2 is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Several studies have quantified the inhibitory potency of various thiazole derivatives against COX-1 and COX-2, often presenting the data as IC50 values (the concentration required to inhibit 50% of the enzyme's activity). acs.orgtandfonline.com
Table 1: Inhibitory Activity of Selected Thiazole Derivatives on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Compound 2a acs.org | >10 | 0.958 | >10.44 |
| Compound 2b acs.org | 0.239 | 0.191 | 1.251 |
| Compound 2j acs.org | >10 | 0.957 | >10.45 |
| Compound 16a tandfonline.com | 46.98 | 0.349 | 134.6 |
| Compound 18f tandfonline.com | 28.86 | 0.685 | 42.13 |
| Celecoxib (Reference) tandfonline.comacs.org | 4.8 | 0.002 | 2400 |
| Compound 6b tandfonline.com | 14.02 | 0.037 | 379 |
| Compound 6f tandfonline.com | 14.58 | 0.039 | 374 |
Beyond COX inhibition, thiazole derivatives exert their anti-inflammatory effects by modulating a range of pro-inflammatory mediators. The activation of microglia is a key event in neuroinflammation, and compounds like N-adamantyl-4-methylthiazol-2-amine have been shown to suppress inflammatory responses in activated microglial cells. nih.govresearchgate.net
This suppression is achieved by decreasing the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS). nih.govresearchgate.net The mechanism for this involves the downregulation of the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov Furthermore, some derivatives can inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory gene expression. nih.govresearchgate.net In other cellular models, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have also demonstrated effective inhibition of NO, IL-6, and TNF-α release. nih.gov This multi-pronged approach of inhibiting various pro-inflammatory cytokines and enzymes contributes to the significant anti-inflammatory profile of these compounds. nih.govmdpi.com
Investigations into Neurological Activity Mechanisms
Thiazole and its fused derivatives have emerged as promising scaffolds for agents targeting the central nervous system, with research focusing on their anticonvulsant and carbonic anhydrase-modulating activities. researchgate.net
Several thiazole-bearing compounds, particularly those integrated with a 4-thiazolidinone core, have demonstrated significant anticonvulsant properties in preclinical models such as the pentylenetetrazole (PTZ)-induced seizure and maximal electroshock seizure (MES) tests. mdpi.comnih.gov The MES model is used to identify agents that prevent seizure spread, while the PTZ model detects agents that can raise the seizure threshold. researchgate.net
The mechanism of action for the anticonvulsant effects of some of these derivatives appears to be linked to their anti-inflammatory properties. For instance, the compound 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) has shown high anticonvulsant activity, which is associated with its ability to inhibit COX-1 and COX-2 in the brain. mdpi.com By modulating the cyclooxygenase pathway, these compounds can reduce neuroinflammation, a process increasingly recognized as a contributor to epileptogenesis. mdpi.com This suggests a dual role for these agents, where their anti-inflammatory action in the central nervous system contributes directly to their anticonvulsant efficacy.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov They are involved in numerous physiological processes, and their dysfunction is implicated in several diseases, including glaucoma and epilepsy. nih.gov While the primary focus of research on thiazole derivatives has been on CA inhibition, the same chemical scaffold can be modified to produce CA activators. tandfonline.com
CA inhibitors, particularly sulfonamide-based compounds, are established therapeutic agents. nih.gov Thiazole-containing sulfonamides and related structures have been synthesized and shown to be effective inhibitors of human CA isoforms (hCA), particularly hCA I and hCA II. nih.govresearchgate.net The thiazole ring and other functional groups contribute to the binding affinity of these compounds to the zinc ion within the enzyme's active site. nih.gov
Conversely, CA activation is a less explored but potentially valuable therapeutic strategy. It has been demonstrated that introducing a primary amino function into the 2-substituted-thiazol-4-yl-methyl scaffold can yield compounds that act as CA activators. tandfonline.com These activators are structurally distinct from the inhibitors and are thought to interact with different residues at the entrance of the active site cavity, enhancing the enzyme's catalytic activity. tandfonline.com While much of the available data focuses on inhibition, it highlights the versatility of the thiazole scaffold in modulating CA activity in either direction, depending on the specific chemical modifications.
Table 2: Inhibitory Activity of Selected Thiazole Derivatives on Carbonic Anhydrase Isoforms
| Compound Series | hCA I IC50 (µM) | hCA II IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole-methylsulfonyl derivatives | 39.38–198.04 | 39.16–86.64 | nih.gov |
| Acetazolamide (Reference) | 18.11 | 20.65 | nih.gov |
| Thiazole derivatives (2a-k) | 2.661–22.712 | 5.372–26.813 | researchgate.net |
| Thiazole derivatives (5a-j) | 1.288–3.122 | 1.532–2.987 | researchgate.net |
Acetylcholinesterase Inhibition Mechanisms
Derivatives of this compound belong to the broader class of thiazole-containing compounds that have been extensively investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. nih.govacademie-sciences.fr The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, thereby improving cholinergic neurotransmission. acs.orgnih.gov
The structural features of thiazole derivatives play a crucial role in their inhibitory mechanism. The thiazole nucleus is considered an important pharmacophore that can be incorporated as an essential building block to optimize AChE inhibitory activity. acs.org Kinetic studies performed on active thiazolylhydrazone derivatives have helped to determine the mechanism of enzyme inhibition, often analyzed using Lineweaver-Burk plots. nih.gov
Molecular docking studies have provided further insight into the binding modes of these inhibitors within the AChE active site. acs.orgacs.org These studies reveal that thiazole derivatives can orient themselves within the active site cavity in a manner similar to established inhibitors like donepezil. acs.org The interactions often involve the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The benzylamine moiety, which is structurally related to the methanamine group in the title compound, is a common feature in many AChE inhibitors and serves as a basic center for interaction. nih.gov
The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Various synthesized thiazole derivatives have demonstrated a range of inhibitory activities, with some exhibiting potent inhibition with IC₅₀ values in the nanomolar to micromolar range. acs.orgacs.org For instance, certain thiazoloindazole-based derivatives have shown remarkable selectivity and potency against AChE, with IC₅₀ values below 1.0 μM. acs.org Structure-activity relationship (SAR) analyses indicate that specific substitutions on the thiazole ring and associated moieties can significantly influence the inhibitory potency. acs.org
| Compound Type | Derivative | AChE IC₅₀ (nM) | Reference |
|---|---|---|---|
| Acridine-thiazole hybrid | Compound A | 6.5 | acs.org |
| Thiazole-based derivative | Compound 10 | 103.24 | acs.org |
| Thiazole-based derivative | Compound 16 | 108.94 | acs.org |
| Thiazoloindazole-based derivative | Tl45b | 71 | acs.org |
| 4-(benzo[d]thiazole-2-yl) phenol derivative | Compound 3i | 2700 | nih.gov |
Modulation of Cellular Transporter Proteins (e.g., P-glycoprotein) and Efflux Mechanisms
P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as an energy-dependent efflux pump, expelling a wide variety of compounds from cells. nih.gov This mechanism is a major contributor to multidrug resistance (MDR) in cancer chemotherapy, as it reduces the intracellular concentration of therapeutic agents. nih.gov Small molecules, including certain heterocyclic derivatives, have been investigated for their ability to modulate P-gp activity. nih.gov
The modulation of P-gp by these compounds does not always equate to simple inhibition. Instead, some molecules can act as "modulators," altering the substrate specificity of the transporter. nih.gov This can lead to a "retargeting" of P-gp, making it more effective at transporting certain substrates while becoming inactive against others. This phenomenon can dramatically change the MDR phenotype of a cell, potentially increasing its resistance to some drugs while restoring sensitivity to others. nih.gov
The mechanism by which these modulators function may be analogous to the effects of single amino acid substitutions in P-gp mutants, which are known to alter patterns of cross-resistance. nih.gov Molecular docking studies on various compounds, including curcumin derivatives, have been used to analyze the binding modes to the intra-channel transmembrane domain of human P-gp. These studies help in understanding the chemical features responsible for bioactivity and can guide the future design of novel P-gp inhibitors. nih.gov While direct studies on this compound are limited in this context, the thiazole scaffold is a key feature in many biologically active molecules, and its derivatives are being explored for their potential to overcome MDR by interacting with efflux pumps like P-gp.
Exploration of Other Biological Mechanisms (e.g., Antioxidant, Antidiabetic)
Beyond their effects on cholinesterases and transporter proteins, derivatives of this compound are part of a chemical class known for a diverse range of other biological activities, including antioxidant and antidiabetic effects. mdpi.comnih.gov
Antioxidant Activity
Reactive oxygen species (ROS) are byproducts of metabolic processes that can cause oxidative damage to macromolecules, leading to various pathological conditions. niscair.res.in Thiazole derivatives have shown significant potential as antioxidant agents. niscair.res.inmdpi.com Their mechanism of action often involves scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, or chelating metal ions. dergipark.org.trmdpi.com
The antioxidant capacity is often influenced by the substituents on the thiazole ring. For instance, the presence of a tert-butyl group can enhance the stability and reactivity of phenolic compounds, making them effective antioxidants. nih.gov This is due to the electron-donating inductive effect of the tert-butyl group, which increases electron density on the aromatic system and stabilizes the resulting phenoxy radicals formed during antioxidant activity. nih.gov Studies on various thiazole derivatives have demonstrated significant DPPH radical scavenging activities, with some compounds showing potency comparable to or greater than standard antioxidants like ascorbic acid and gallic acid. niscair.res.indergipark.org.tr
| Compound Series | Most Active Compound | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Thiazole derivatives with thiophene | Compound 2c | 29.16 ± 0.009 | dergipark.org.tr |
| Benzothiazol-2-yl-hydrazones | Compounds 4c, 4e-4i | More potent than ascorbic acid | niscair.res.in |
| Gallic Acid (Standard) | - | 31.13 ± 0.008 | dergipark.org.tr |
Antidiabetic Activity
Thiazole and its related benzothiazole structures have also been explored for their potential in managing diabetes. mdpi.comnih.gov One of the targeted mechanisms is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its overexpression in adipose tissue is linked to insulin resistance and type 2 diabetes.
A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and shown to significantly lower plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. nih.gov In vitro evaluations confirmed their activity as 11β-HSD1 inhibitors. Docking studies of the most active compounds indicated potential hydrogen bond interactions with the catalytic amino acid residues of the enzyme, elucidating a possible mode of action at the molecular level. nih.gov This highlights the potential for thiazole-based compounds to act as hypoglycemic agents through the modulation of key metabolic enzymes.
Advanced Analytical Characterization and Spectroscopic Analysis of 2 Tert Butyl Thiazol 4 Yl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Detailed experimental NMR data for (2-(tert-Butyl)thiazol-4-yl)methanamine is not available in the searched scientific literature.
High-Field 1H and 13C NMR for Primary Structure Determination
Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the ¹H and ¹³C NMR spectra of this compound have not been reported in available literature. Such data would be essential for confirming the primary structure, including the chemical environment of the tert-butyl protons, the thiazole (B1198619) ring proton, the methylene protons, and the amine protons.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
There are no published 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this compound. These techniques would be necessary to definitively establish the connectivity between protons and carbons. For instance, HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for confirming the position of the tert-butyl and methanamine groups on the thiazole ring by showing long-range correlations between the protons of these groups and the carbons of the heterocyclic ring.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Publicly accessible mass spectrometry data for this compound is not available.
High-Resolution Mass Spectrometry (HRMS)
No high-resolution mass spectrometry data has been found in the searched literature. HRMS would be required to experimentally confirm the elemental composition and exact mass of the molecule, providing a precise molecular formula (C₈H₁₄N₂S).
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
No tandem mass spectrometry (MS/MS) studies have been reported. Such an analysis would involve isolating the molecular ion and inducing fragmentation to observe the resulting daughter ions, providing valuable information about the compound's structure and bond strengths. Key fragmentation pathways, such as the loss of a methyl group from the tert-butyl moiety or cleavage of the aminomethyl side chain, have not been documented.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
A published infrared spectrum for this compound could not be located. An experimental IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the tert-butyl and methylene groups, C=N and C=C stretching within the thiazole ring, and N-H bending vibrations. Without this data, a detailed functional group analysis is not possible.
Advanced Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for determining the purity of chemical compounds and for their isolation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of thiazole derivatives.
HPLC and UPLC are premier techniques for the purity assessment and preparative isolation of non-volatile and thermally labile compounds like substituted thiazoles. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For thiazole-containing compounds, reversed-phase (RP) HPLC is a commonly employed method. sielc.com
Method development for this compound would likely involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier such as acetonitrile or methanol. The basic nature of the primary amine in the target molecule may necessitate the use of a buffer to ensure good peak shape and reproducibility. For Mass Spectrometric (MS) compatible methods, volatile buffers like formic acid or ammonium formate are preferred. sielc.com
UPLC, which utilizes smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method for this compound would provide a rapid and sensitive means of purity determination.
Given that the introduction of a substituent on the thiazole ring can create a stereogenic center, chiral HPLC would be essential for the separation of enantiomers if the compound is chiral. Various chiral stationary phases (CSPs) based on macrocyclic glycopeptides or derivatized carbohydrates have proven effective for the enantiomeric separation of chiral azole compounds. mdpi.comnih.gov The selection of the appropriate CSP and mobile phase (normal phase, reversed-phase, or polar organic mode) would be critical to achieving baseline resolution of the enantiomers. mdpi.com
Table 1: Representative HPLC/UPLC Conditions for Analysis of Thiazole Derivatives
| Parameter | HPLC | UPLC | Chiral HPLC |
| Stationary Phase | Reversed-Phase (C18, C8) | Sub-2 µm Reversed-Phase (C18, C8) | Chiral Stationary Phase (e.g., Chiralcel OD-RH, Chirobiotic T) |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphoric acid, formic acid) sielc.com | Acetonitrile/Water with buffer (e.g., formic acid) | Heptane/Ethanol, Aqueous buffer/Methanol, or Acetonitrile/Methanol with additives (e.g., triethylamine) |
| Detection | UV-Vis (typically 254 nm) | UV-Vis, Mass Spectrometry (MS) | UV-Vis, Circular Dichroism (CD) |
| Application | Purity assessment, preparative isolation | High-throughput screening, purity assessment | Enantiomeric excess determination, separation of enantiomers |
This table presents typical conditions based on the analysis of related thiazole compounds and may require optimization for this compound.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of a primary amine, this compound is a polar molecule with potentially poor chromatographic behavior in GC. Therefore, derivatization is often necessary to increase its volatility and thermal stability.
Common derivatization reagents for primary amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride - TFAA), and alkylating agents. jfda-online.com The choice of derivatizing agent depends on the specific requirements of the analysis, such as the desired sensitivity and the mass spectral fragmentation pattern. For instance, forming a trimethylsilyl (TMS) derivative can significantly improve its chromatographic properties. tcichemicals.com
The mass spectrum of the derivatized compound would provide valuable structural information. The fragmentation pattern, including the molecular ion peak and characteristic fragment ions, can be used to confirm the identity of the compound and to identify any impurities.
Table 2: Potential Derivatization Strategies for GC-MS Analysis
| Derivatization Reagent | Derivative Formed | Key Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | Increases volatility and thermal stability; well-established method. tcichemicals.com |
| Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl derivative | Highly volatile derivatives; can improve sensitivity with electron capture detection (ECD). jfda-online.com |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) derivative | Forms stable derivatives that are resistant to hydrolysis. jfda-online.com |
Applicability and specific reaction conditions would need to be empirically determined for this compound.
X-ray Crystallography for Solid-State Molecular Conformation and Packing (if available for related compounds)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice.
While the crystal structure of this compound itself has not been reported, the structure of a closely related compound, 2-tert-Butyl-1,3-thiazolo[4,5-b]pyridine, has been determined. researchgate.net This related structure can provide valuable insights into the likely conformation of the tert-butylthiazole moiety in the solid state.
In the crystal structure of 2-tert-Butyl-1,3-thiazolo[4,5-b]pyridine, the thiazole ring is fused to a pyridine ring. The tert-butyl group exhibits significant thermal motion, indicating some degree of conformational flexibility. researchgate.net The crystal packing is influenced by weak intermolecular interactions, such as C—H···N contacts. researchgate.net
For this compound, obtaining single crystals suitable for X-ray diffraction would allow for the unambiguous determination of its molecular structure. The data would reveal the conformation of the methanamine side chain relative to the thiazole ring and the orientation of the tert-butyl group. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the primary amine, which govern the solid-state architecture.
Table 3: Crystallographic Data for the Related Compound 2-tert-Butyl-1,3-thiazolo[4,5-b]pyridine
| Parameter | Value researchgate.net |
| Chemical Formula | C₁₀H₁₂N₂S |
| Molecular Weight | 192.28 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 9.4606 (3) Å, b = 9.7999 (3) Å, c = 11.1155 (4) Å |
| Volume | 1030.55 (6) ų |
| Z | 4 |
This data is for a related compound and serves as a reference for the potential crystallographic analysis of this compound.
Theoretical and Computational Chemistry Applied to 2 Tert Butyl Thiazol 4 Yl Methanamine
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of (2-(tert-Butyl)thiazol-4-yl)methanamine at a subatomic level. These methods, rooted in solving the Schrödinger equation, provide a quantitative description of the molecule's orbitals and electron density, which in turn dictates its chemical behavior.
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For thiazole (B1198619) derivatives, the HOMO is often localized on the electron-rich thiazole ring and any associated electron-donating groups, while the LUMO is typically distributed over the aromatic system. In the case of this compound, the electron-donating tert-butyl and aminomethyl groups are expected to influence the energy levels of these frontier orbitals. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can precisely determine these energies.
Table 1: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Aminothiazole | -6.5 | -1.2 | 5.3 |
| 2-tert-Butylthiazole | -6.2 | -0.9 | 5.3 |
| This compound (Predicted) | -5.9 | -0.5 | 5.4 |
Note: The values for this compound are predictive and based on general trends observed for substituted thiazoles. Actual values would require specific calculations.
Electrostatic Potential Surfaces (MEP) for Predictive Reactivity
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen and sulfur atoms of the thiazole ring, as well as the nitrogen of the aminomethyl group, indicating these as likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the aminomethyl group would exhibit positive potential, making them potential hydrogen bond donor sites.
Fukui Functions for Identification of Reactive Sites
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. There are three main types of Fukui functions:
f+(r): for nucleophilic attack (addition of an electron)
f-(r): for electrophilic attack (removal of an electron)
f0(r): for radical attack
By calculating these functions for each atom in this compound, the specific atoms most susceptible to different types of chemical reactions can be identified. It is anticipated that the nitrogen and sulfur atoms of the thiazole ring would have high values of f-(r), indicating their susceptibility to electrophilic attack, while certain carbon atoms in the ring might show higher values for f+(r), suggesting they are more prone to nucleophilic attack.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While quantum chemical methods provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent.
Molecular Docking Studies to Predict Ligand-Protein Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a protein target.
The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "docking score" for each pose, which is an estimation of the binding affinity. Successful docking studies can provide valuable hypotheses about the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-protein complex.
Table 2: Potential Protein Targets for Thiazole-Containing Ligands
| Protein Class | Example Target | Potential Interactions with this compound |
| Kinases | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonding with backbone residues, hydrophobic interactions with the tert-butyl group. |
| Proteases | Cathepsin K | Interactions with catalytic residues, hydrogen bonds from the aminomethyl group. |
| G-protein coupled receptors (GPCRs) | Dopamine D2 Receptor | Salt bridge formation with the aminomethyl group, hydrophobic packing. |
De Novo Molecular Design Methodologies Utilizing the this compound Scaffold
De novo molecular design refers to the computational generation of novel molecular structures with desired properties, often starting from a fragment or scaffold. The this compound scaffold, with its combination of a heterocyclic ring, a bulky hydrophobic group, and a flexible basic side chain, represents a promising starting point for the design of new bioactive molecules.
Computational algorithms can explore the chemical space around this scaffold by adding, removing, or modifying functional groups. These modifications can be guided by a variety of factors, including:
Structure-Activity Relationships (SAR): If initial biological data is available for the scaffold, computational models can be built to predict the activity of new derivatives.
Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. New molecules can be designed to fit this model.
Fragment-Based Growth: The scaffold can be "grown" by adding small chemical fragments in a way that optimizes interactions with a target protein's binding site, as identified through docking or crystallographic studies.
By systematically exploring modifications to the this compound core, de novo design methodologies can rapidly generate a library of virtual compounds with a high probability of possessing the desired biological activity, thereby accelerating the drug discovery process.
Broader Scientific Impact and Future Research Directions
Contributions to the Field of Heterocyclic Chemistry Through (2-(tert-Butyl)thiazol-4-yl)methanamine Research
Research into this compound and related structures contributes significantly to the broader field of heterocyclic chemistry. The thiazole (B1198619) ring is a cornerstone of many biologically active compounds, and understanding the influence of specific substituents is crucial for advancing the field. nih.govglobalresearchonline.net
The presence of the tert-butyl group at the C2 position and the methanamine group at the C4 position offers a valuable model for studying structure-activity relationships (SAR). The bulky, lipophilic tert-butyl group can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. The nucleophilic aminomethyl group provides a reactive handle for synthetic modification, allowing for the exploration of chemical space and the creation of diverse derivative libraries.
Key contributions include:
Advancing Synthetic Methodologies: The synthesis of asymmetrically substituted thiazoles like this compound drives the development of novel and more efficient synthetic routes in heterocyclic chemistry. eurekaselect.com
Deepening Structure-Activity Relationship (SAR) Knowledge: Studying how the specific placement of the tert-butyl and methanamine groups affects biological activity provides valuable data for designing future compounds with improved potency and selectivity. bohrium.commdpi.com
Expanding the Chemical Toolbox: This compound and its derivatives add to the repertoire of available heterocyclic building blocks for chemists, enabling the construction of more complex and functionally diverse molecules.
Potential of the Scaffold as a Modular Building Block for Complex Molecular Architectures
The this compound scaffold is an excellent example of a modular building block in organic synthesis. beilstein-journals.org Its distinct functional groups—the thiazole core, the sterically demanding tert-butyl group, and the reactive primary amine—can be independently modified, allowing for a high degree of structural diversification.
The primary amine of the methanamine group is particularly useful, serving as a versatile anchor point for attaching other molecular fragments through reactions such as amidation, alkylation, and reductive amination. This modularity allows chemists to systematically build complex molecules and fine-tune their properties for specific applications, from drug discovery to materials science. chemscene.com The thiazole ring itself is a key component in a wide array of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs, underscoring the value of this scaffold in medicinal chemistry. nih.govwisdomlib.orgnih.gov
Table 1: Synthetic Utility of the this compound Scaffold
| Molecular Component | Role in Synthesis | Potential Modifications |
|---|---|---|
| Methanamine Group | Primary reactive site for derivatization. | Acylation, Alkylation, Sulfonylation, Urea (B33335)/Thiourea (B124793) formation. |
| Thiazole Ring | Aromatic core providing structural rigidity and metabolic stability. | Further substitution on the ring (e.g., at C5 position). |
| tert-Butyl Group | Steric shield, influences solubility and binding pocket interactions. | Replacement with other alkyl or aryl groups to probe steric and electronic effects. |
Future Directions in Structure-Guided Design and Lead Optimization
Future research on this compound and its derivatives will heavily rely on structure-guided design and lead optimization strategies to develop potent and selective therapeutic agents. By understanding the three-dimensional interactions between a thiazole-based inhibitor and its biological target (such as a protein kinase or enzyme), researchers can make rational modifications to the molecular structure to enhance binding affinity and efficacy. nih.govtandfonline.com
Computational docking simulations can predict how analogs of this compound might bind to a target protein. nih.gov For instance, the tert-butyl group might be optimized to fit into a specific hydrophobic pocket, while the methanamine-derived portion could be elongated or modified to form key hydrogen bonds with amino acid residues. This iterative process of computational modeling, chemical synthesis, and biological testing is central to modern drug discovery and will be crucial for optimizing this class of compounds. mdpi.comresearchgate.net
Integration of Cheminformatics and Artificial Intelligence in Accelerating Research
The integration of cheminformatics and artificial intelligence (AI) is set to revolutionize the research and development of thiazole derivatives. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and predict their properties, significantly accelerating the discovery pipeline. nih.govmdpi.com
Applications in Thiazole Research:
Virtual Screening: AI algorithms can screen massive virtual libraries of thiazole-containing compounds to identify those most likely to be active against a specific biological target.
Generative Models: Machine learning models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new thiazole-based molecules with desired pharmacological profiles. nih.gov
Predictive Modeling: AI can be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and eliminate unsuitable candidates early in the process.
Synthesis Planning: AI tools can assist chemists by proposing efficient synthetic routes for novel thiazole derivatives, addressing a major bottleneck in drug development. researchgate.net
By leveraging these technologies, researchers can more rapidly explore the chemical space around the this compound scaffold, reducing the time and cost associated with traditional trial-and-error approaches. youtube.com
Collaborative Research Opportunities in Academic and Industrial Settings
The development of novel therapeutics based on the this compound scaffold presents numerous opportunities for collaboration between academic and industrial research sectors. Such partnerships are essential for translating basic scientific discoveries into tangible clinical applications. researchgate.net
Academic institutions can contribute expertise in fundamental chemistry, target identification, and mechanistic studies. Industrial partners, in turn, provide the resources and infrastructure for large-scale chemical synthesis, high-throughput screening, preclinical and clinical development, and navigating the regulatory landscape. researchgate.net
Table 2: Potential Areas for Academic-Industrial Collaboration
| Area of Collaboration | Academic Contribution | Industrial Contribution |
|---|---|---|
| Target Validation | Identifying and validating novel biological targets for thiazole derivatives. | Access to proprietary screening platforms and disease models. |
| Lead Discovery | Synthesis of novel analogs and initial biological characterization. | High-throughput screening (HTS) of large compound libraries. |
| Preclinical Development | In-depth mechanistic studies and biomarker discovery. | Expertise in ADMET, toxicology, and process chemistry for scale-up. |
| Clinical Trials | Design of clinical studies and analysis of patient data. | Funding and management of Phase I-III clinical trials. |
These collaborations can accelerate the development of new drugs by combining the innovative research environment of academia with the goal-oriented and resource-intensive approach of the pharmaceutical industry. nih.gov
Q & A
Q. What are the recommended synthetic routes for (2-(tert-Butyl)thiazol-4-yl)methanamine?
The compound can be synthesized via cyclocondensation reactions using tert-butyl-substituted precursors. For example, thiazole ring formation may involve reacting tert-butyl thiourea derivatives with α-haloketones or α-bromoacetates under reflux conditions in ethanol or DMF. Post-synthesis, the amine group can be introduced via reductive amination or nucleophilic substitution. Catalytic hydrogenation or borohydride reduction may be employed to stabilize the methanamine moiety .
Q. How can the purity and structural identity of this compound be validated?
- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify substituent positions and tert-butyl group integrity.
- Chromatography : Reverse-phase HPLC or UPLC with UV detection (λ = 254 nm) can assess purity, while TLC with ninhydrin staining may detect amine functionality.
- Elemental Analysis : Confirm C, H, N, S content to validate stoichiometry .
Q. What are the key physicochemical properties of this compound?
- Molecular Weight : ~210.3 g/mol (based on tert-butyl-thiazole core).
- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or methanol.
- Stability : The tert-butyl group enhances steric protection, reducing oxidation susceptibility. Store under inert atmosphere at −20°C for long-term stability .
Advanced Research Questions
Q. How does the tert-butyl substituent impact the compound’s reactivity in catalytic reactions?
The tert-butyl group introduces steric hindrance, which can:
- Shield Reactive Sites : Protect the thiazole ring from electrophilic attacks.
- Modulate Electronic Effects : Electron-donating effects may stabilize intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Enhance Lipophilicity : Improve membrane permeability in bioactive analogs. Computational studies (DFT) or Hammett parameters can quantify these effects .
Q. What crystallographic strategies resolve structural ambiguities in tert-butyl-thiazole derivatives?
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs for structure refinement. For example, the tert-butyl group’s orientation and thiazole ring planarity can be determined via anisotropic displacement parameters.
- Twinned Data Handling : Employ SHELXL for high-resolution refinement, especially if crystals exhibit pseudo-merohedral twinning .
Q. How can this compound be functionalized for structure-activity relationship (SAR) studies in drug discovery?
- Amine Derivatization : Acylation (e.g., with activated esters) or Schiff base formation to explore bioactivity.
- Thiazole Modification : Introduce halogens or electron-withdrawing groups at the 5-position to modulate electronic properties.
- Biological Testing : Screen against kinase targets or antimicrobial assays, as thiazole derivatives often exhibit diverse bioactivity .
Q. What are common sources of synthetic yield variability, and how can they be mitigated?
- Byproduct Formation : Monitor intermediates via LC-MS to identify competing pathways (e.g., over-alkylation).
- Temperature Control : Optimize reflux conditions to prevent tert-butyl group cleavage.
- Catalyst Selection : Use Pd/C or Raney nickel for selective hydrogenation of nitro or imine intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


